Regiochemical Identity Determines Antibacterial Quinolone Scaffold: Explicit Selection in Patent US5072038A
The US5072038A patent explicitly identifies 5-chloro-2,3,4-trifluorobenzoyl fluoride—and by extension its benzyl alcohol reduction product—as the preferred intermediate for synthesizing 1-cyclopropyl-6,8-dihalogeno-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acids [1][2]. The patent teaches that the chlorine must be at the 5-position of the starting benzene ring to achieve the correct halogen substitution pattern (X1 = Cl or F, X2 = F) on the final quinolone nucleus [1]. In contrast, the 3-chloro isomer (CAS 101513-79-5) would place the chlorine at a different ring position, leading to a structurally distinct quinolone analog not covered by the patent's antibacterial claims.
| Evidence Dimension | Regiochemical selection in patented antibacterial quinolone synthetic route |
|---|---|
| Target Compound Data | 5-Chloro substitution pattern (2,3,4-trifluoro-5-chlorobenzyl derivative) leads to 6,8-dihalogenoquinolonecarboxylic acids with defined halogen positions (X1 = Cl or F, X2 = F) as per US5072038A [1] |
| Comparator Or Baseline | 3-Chloro isomer (CAS 101513-79-5) would produce a quinolone with chlorine at a different ring position, not claimed in the patent |
| Quantified Difference | Exclusive use of 5-chloro isomer in the patented route; 3-chloro isomer leads to a structurally distinct product not covered by the patent's antibacterial activity claims |
| Conditions | Patent US5072038A, synthetic scheme converting 5-chloro-2,3,4-trifluorobenzoyl fluoride to target quinolonecarboxylic acids |
Why This Matters
For researchers synthesizing patented quinolone antibacterials, using the correct 5-chloro isomer ensures the final compound matches the patented structure and its associated antibacterial activity profile, avoiding regioisomeric impurities that could compromise biological evaluation or IP position.
- [1] US5072038A. 2,3,4,5-Tetrahalogenobenzene derivatives. United States Patent. Dec. 10, 1991. View Source
- [2] Molaid.com. (3-chloro-2,4,5-trifluorophenyl)methanol CAS 101513-79-5. Accessed May 10, 2026. View Source
